![molecular formula C18H18N2OSe B14124558 (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine is a complex organic compound that features a unique structure incorporating selenium, nitrogen, and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine typically involves multi-step organic reactions. The initial steps often include the formation of the benzoselenoloquinoline core, followed by the introduction of the hydroxylamine group. Common reagents used in these reactions include selenium dioxide, various amines, and hydroxylamine derivatives. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield selenoxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through its redox properties and ability to form stable complexes. The pathways involved include oxidative stress response and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
- 1,1,6-Trimethyl-1,2-dihydronaphthalene
- 2,4,6-Trimethylquinoline
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
Uniqueness
N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine is unique due to the presence of selenium in its structure, which imparts distinct redox properties and biological activity. This sets it apart from similar compounds that lack selenium and therefore do not exhibit the same range of reactivity and applications.
属性
分子式 |
C18H18N2OSe |
|---|---|
分子量 |
357.3 g/mol |
IUPAC 名称 |
(NE)-N-(3,3,6-trimethyl-2,4-dihydro-[1]benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H18N2OSe/c1-10-17-15(11-6-4-5-7-14(11)22-17)16-12(19-10)8-18(2,3)9-13(16)20-21/h4-7,21H,8-9H2,1-3H3/b20-13+ |
InChI 键 |
SMDUJTLIAXJJFM-DEDYPNTBSA-N |
手性 SMILES |
CC1=C2C(=C\3C(=N1)CC(C/C3=N\O)(C)C)C4=CC=CC=C4[Se]2 |
规范 SMILES |
CC1=C2C(=C3C(=N1)CC(CC3=NO)(C)C)C4=CC=CC=C4[Se]2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


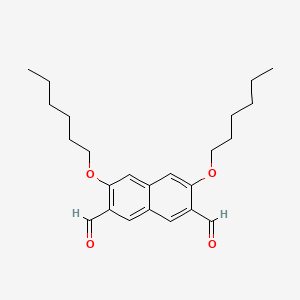
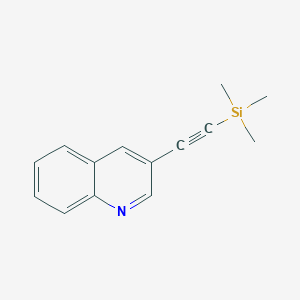

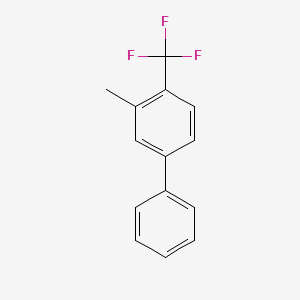
![(2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14124495.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B14124505.png)
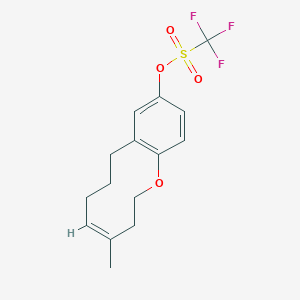

![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)
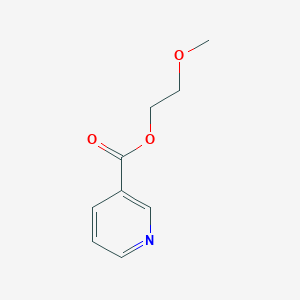
![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
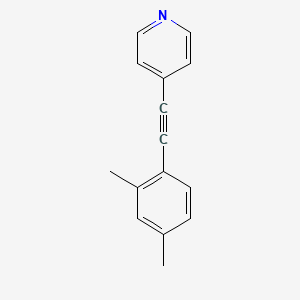
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
![N-Benzylbenzo[d][1,3]dioxol-5-amine](/img/structure/B14124572.png)
